Agrocinopine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Agrocinopine is an Opine phosphorylated sugar synthesized by crown gall tumors & utilized as nutrient source by bacteria responsible for infection.

Wissenschaftliche Forschungsanwendungen

Agrocinopine Production

Recent studies have shown that certain plants, such as sweet potatoes (Ipomoea batatas), can synthesize agrocinopines through the expression of specific genes, such as this compound synthase (ACS). This process enhances the plant's ability to interact with its microbial environment, potentially leading to improved plant health and growth.

Table 1: this compound Production in Plants

| Plant Species | Gene Identified | This compound Type | Reference |

|---|---|---|---|

| Ipomoea batatas | IbACS1 | This compound A | |

| Tobacco | IbACS1 | This compound-like | |

| Various Eudicots | ACS genes | Various |

Role in Plant-Microbe Interactions

Agrocinopines not only serve as nutrients but also modulate the composition of microbial communities in the rhizosphere. For instance, the expression of IbACS in tobacco led to the enrichment of specific bacteria capable of catabolizing agrocinopines, indicating a symbiotic relationship that could enhance nutrient availability for the plant.

Case Study: Tobacco and Rhizosphere Microbial Community

- Objective : Investigate the impact of this compound production on rhizosphere microbiota.

- Method : Expression of IbACS in tobacco plants.

- Findings : Increased diversity and abundance of beneficial bacteria, including a novel Leifsonia species capable of utilizing this compound A.

- Implications : Suggests potential for agrocinopines to enhance plant health through microbial community manipulation .

Biotechnological Applications

The ability to manipulate this compound production has several biotechnological applications:

- Crop Improvement : Enhancing resistance to pathogens through this compound-mediated signaling pathways.

- Bioremediation : Utilizing microbes that can degrade agrocinopines for soil health improvement.

- Plant-Microbe Symbiosis : Engineering crops to produce agrocinopines could foster beneficial microbial associations.

Table 2: Potential Biotechnological Applications of Agrocinopines

| Application Type | Description | Potential Benefits |

|---|---|---|

| Crop Improvement | Enhance pathogen resistance | Reduced chemical pesticide use |

| Bioremediation | Use microbes for soil decontamination | Improved soil health |

| Microbial Symbiosis | Promote beneficial microbes through agrocinopines | Enhanced nutrient uptake |

Analyse Chemischer Reaktionen

Structural Characterization and Key Functional Groups

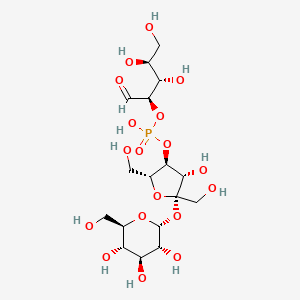

Agrocinopine A (C₁₇H₃₀O₁₈P) consists of sucrose (glucose-fructose) linked via a phosphodiester bond to L-arabinose at the fructose 4-OH and arabinose 2-OH positions . Key features:

-

Phosphodiester bridge : Critical for molecular recognition by Agrobacterium transporters .

-

Anomeric configuration : L-Arabinose exists as α/β anomers (1:2 ratio) .

-

Fragmentation pattern : MS/MS analysis reveals diagnostic ions at m/z 421 (sucrose-phosphate), 373 (cleaved sucrose-phosphate), and 229/221 (arabinose-phosphate derivatives) .

Enzymatic Catabolism in Agrobacterium

This compound catabolism involves two sequential reactions mediated by the acc operon-encoded enzymes:

-

AccF specificity : Splits the C-O-P bond without hydrolyzing the glycosidic bond in sucrose .

-

AccG regulation : Induced under phosphate-limiting conditions to scavenge phosphate .

Borohydride Reduction

Reduction of the L-arabinose anomeric carbon (C1) with NaBH₄ converts this compound A to This compound A-arabinitol , abolishing its ability to enhance agrocin 84 uptake . This confirms the arabinose moiety’s role in bacterial chemotaxis.

Synthetic Analogues

Efforts to synthesize this compound analogs focus on:

-

Phosphodiester replacements : Testing sulfonate or carboxylate linkages .

-

Sugar substitutions : Replacing arabinose with ribose or xylose to study substrate specificity .

Regulation of Bacterial Gene Expression

Agrocinopines induce the acc operon via a dual phosphate-opine regulatory system :

| Condition | β-Galactosidase Activity (Miller Units) |

|---|---|

| Phosphate-rich (-opines) | 5–56 |

| Phosphate-rich (+opines) | 32–1,405 |

| Phosphate-limited | 10–2,182 |

-

Mechanism : Agrocinopines bind the repressor AccR, relieving inhibition of the accR promoter .

-

Phosphate synergy : Low phosphate amplifies opine-induced expression by 10–100x .

Ecological and Agricultural Implications

-

Agrocin 84 activation : AccF processes this compound A to activate this bacteriocin, selectively killing competing Agrobacterium strains .

-

Nutrient cycling : Arabinose and sucrose released from agrocinopines serve as carbon sources, while phosphate is recycled .

This systematic analysis underscores agrocinopines’ dual role as metabolic substrates and signaling molecules, with applications in plant biotechnology and pathogen control.

Eigenschaften

CAS-Nummer |

77193-02-3 |

|---|---|

Molekularformel |

C17H31O18P |

Molekulargewicht |

554.4 g/mol |

IUPAC-Name |

[(2R,3S,4S,5S)-4-hydroxy-2,5-bis(hydroxymethyl)-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-3-yl] [(2R,3S,4S)-3,4,5-trihydroxy-1-oxopentan-2-yl] hydrogen phosphate |

InChI |

InChI=1S/C17H31O18P/c18-1-6(23)10(24)8(3-20)34-36(29,30)35-14-9(4-21)32-17(5-22,15(14)28)33-16-13(27)12(26)11(25)7(2-19)31-16/h3,6-16,18-19,21-28H,1-2,4-5H2,(H,29,30)/t6-,7+,8-,9+,10-,11+,12-,13+,14+,15-,16+,17-/m0/s1 |

InChI-Schlüssel |

MQDWDXNPTQNPOZ-HKJCQTGWSA-N |

SMILES |

C(C1C(C(C(C(O1)OC2(C(C(C(O2)CO)OP(=O)(O)OC(C=O)C(C(CO)O)O)O)CO)O)O)O)O |

Isomerische SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)CO)OP(=O)(O)O[C@@H](C=O)[C@H]([C@H](CO)O)O)O)CO)O)O)O)O |

Kanonische SMILES |

C(C1C(C(C(C(O1)OC2(C(C(C(O2)CO)OP(=O)(O)OC(C=O)C(C(CO)O)O)O)CO)O)O)O)O |

Aussehen |

Solid powder |

Key on ui other cas no. |

81617-83-6 |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Agrocinopine; Agrocinopine A; |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.